Aromadendrin 7-O-rhamnoside
Description
Contextualization within the Flavonoid Class of Natural Products
Flavonoids are a large and diverse class of plant secondary metabolites characterized by a polyphenolic structure based on a C15 skeleton (C6-C3-C6). This skeleton consists of two benzene (B151609) rings linked by a three-carbon chain, which typically forms a heterocyclic ring. Aromadendrin (B1667607) 7-O-rhamnoside belongs to a subclass of flavonoids known as dihydroflavonols, or flavanonols. foodb.ca The aglycone part of the molecule, aromadendrin, is also known as dihydrokaempferol (B1209521). chemsrc.com
The structure is further defined as a glycoside. A glycoside is a molecule in which a sugar is bound to a non-carbohydrate moiety, in this case, the aromadendrin flavonoid structure. Specifically, Aromadendrin 7-O-rhamnoside is a flavonoid-7-O-glycoside, meaning the rhamnose sugar molecule is attached at the 7th position of the flavonoid's core structure. foodb.ca This glycosylation significantly influences the compound's solubility and potential biological interactions.
Significance of Dihydroflavonoid Glycosides in Phytochemical Research
Dihydroflavonoid glycosides are a noteworthy subgroup of flavonoids that are actively investigated in phytochemical research. bg.ac.rsnih.govresearchgate.net The structural diversity of plant glycosides, stemming from variations in both the aglycone and the attached sugar moieties, contributes to a wide range of chemical properties and biological functions. fbise.edu.pk
Research into dihydroflavonoid glycosides often involves their isolation from plant sources and detailed structural elucidation using techniques like NMR spectroscopy and mass spectrometry. nih.govresearchgate.net For instance, studies on the European mistletoe (Viscum album) have led to the isolation of several new dihydroflavonoid glycosides. nih.govresearchgate.net One of these, albvisoside B, demonstrated a significant inhibitory effect on hepatic lipid accumulation in cell-based assays, highlighting the potential of this class of compounds in metabolic research. nih.govresearchgate.net Similarly, the discovery of fideloside, a C-glycosylated dihydroflavonol from the Cuban endemic plant Phyllanthus orbicularis, underscores the structural novelty and potential therapeutic interest in these molecules, as C-glycosides can exhibit unique metabolic stability. mdpi.com The study of these compounds contributes to understanding plant biochemistry and provides a rich source of lead compounds for pharmacological investigation. fbise.edu.pkresearchgate.net
Overview of Current Research Landscape on this compound
The current body of research focused specifically on this compound is still developing. The compound has been successfully isolated from plant sources, such as the herbs of Cudrania cochinchinensis. medchemexpress.comchemondis.commedchemexpress.com Its identification and characterization are foundational steps in natural product research.
While direct and extensive studies on the biological activities of this compound are limited, research on its aglycone, aromadendrin (dihydrokaempferol), and other related glycosides provides a valuable scientific context. For example, aromadendrin has been investigated for its potential to induce apoptosis in rheumatoid arthritis-related cells, suggesting it could be a candidate for developing antiarthritic drugs. chemsrc.com Furthermore, other glycosides of aromadendrin, such as aromadendrin-3-O-rutinoside, have been identified as potentially significant antioxidant and hypolipidemic components in certain plant extracts. researchgate.net This surrounding research suggests that this compound is a molecule of interest, warranting further investigation into its own specific biological and pharmacological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPUJIONBZSHJT-RGFFTFQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Aromadendrin 7 O Rhamnoside
Botanical Sources and Plant Families
The presence of Aromadendrin (B1667607) 7-O-rhamnoside has been confirmed in distinct botanical sources, highlighting its specific and limited occurrence in the plant kingdom.
Aromadendrin 7-O-rhamnoside has been isolated from the herbs of Cudrania cochinchinensis, a plant belonging to the family Moraceae. medchemexpress.comchemfaces.com This plant is a source of various other flavonoids and phenolic compounds. researchgate.netucam.edu The identification of this compound in C. cochinchinensis has established it as a known natural source for this particular compound. medchemexpress.comchemfaces.com
In the marine environment, this compound has been detected as a chemical constituent of the seagrass Zostera marina L., commonly known as eelgrass. mdpi.com This plant, from the Zosteraceae family, contains a diverse array of polyphenols. researchgate.net Mass spectrometric analysis of Zostera marina L. extracts has successfully identified this compound among its 77 biologically active components. mdpi.comresearchgate.net
Table 1: Confirmed Botanical Sources of this compound
| Plant Species | Family | Environment | Citation |
| Cudrania cochinchinensis | Moraceae | Terrestrial | medchemexpress.comchemfaces.com |
| Zostera marina L. | Zosteraceae | Marine | mdpi.com |
While this compound itself has a limited known distribution, its aglycone, aromadendrin (also known as dihydrokaempferol), and other derivatives such as 7-O-methyl aromadendrin and aromadendrin 7-O-glucoside, are found more broadly across numerous plant families and in propolis.
Populus (Poplar): Species such as Populus alba, P. davidiana, and P. tomentosa are known sources of aromadendrin and its methylated derivative, 7-O-methyl aromadendrin. dntb.gov.uabiocrick.comnih.govnih.gov These compounds are often isolated from the stem bark. biocrick.com
Eucalyptus : The resinous exudate from the stem of Eucalyptus maculata contains 7-O-methyl aromadendrin. mdpi.comresearchgate.net Aromadendrin itself has been reported in the bark of Eucalyptus calophylla.
Cornus (Dogwood): The fruits of Cornus mas (Cornelian cherry) have been found to contain both aromadendrin and aromadendrin 7-O-β-D-glucoside. mdpi.comtandfonline.comfrontiersin.orge3s-conferences.org Its leaves are also a source of various flavonoids. scirp.org
Entada : The leaves of Entada africana contain aromadendrin and dihydrokaempferol-7-O-glucoside (an aromadendrin glucoside). dntb.gov.uacabidigitallibrary.orgnih.gov Aromadendrin has also been reported in Entada phaseoloides. medkoo.com
Cistus (Rockrose): Dihydrokaempferol (B1209521) (aromadendrin) and its 7-O-hexoside derivative have been identified in the fruits of Cistus creticus. frontiersin.orgnih.gov Additionally, aromadendrin has been quantified in the leaves of Cistus laurifolius. diva-portal.orgnih.gov
Camellia : Aromadendrin has been reported in Camellia sinensis (tea plant) and the flowers of Camellia hakodae. invivochem.comresearchgate.netnih.gov Furthermore, aromadendrin-7-O-glucoside was detected in the internal petals of Camellia sinensis flowers. mdpi.com The related species Stewartia pseudo-camellia (family Theaceae) also contains aromadendrin in its flowers. thieme-connect.com
Euphorbia (Spurge): Aromadendrin is a known constituent of several species within this large genus. It has been isolated from the aerial parts of Euphorbia cuneata, the fruits and aerial parts of E. abyssinica, and from E. tuckeyana. mdpi.commdpi.comacs.orgnih.govnih.gov
Propolis: This resinous bee product, derived from plant sources, is also known to contain aromadendrin derivatives. Aromadendrin (as dihydrokaempferol) has been identified in Mediterranean propolis. mdpi.com Brazilian green propolis is a source of aromadendrin-4'-O-methyl-ether. nih.govnih.govresearchgate.netmdpi.com
Detection in Aquatic Flora: Zostera marina L.
Tissue and Organ-Specific Distribution within Source Plants
The accumulation of this compound and its related compounds is often localized to specific tissues and organs within the source plants.
In Cudrania cochinchinensis , this compound is reported to be found in the "herbs," a general term often referring to the leafy stems. medchemexpress.com Related flavonoids have been specifically isolated from the roots and stems of this plant. researchgate.netucam.edu
For Zostera marina L. , the compound is found within the seagrass, with studies typically analyzing the whole plant. mdpi.com
In the genus Cornus , aromadendrin and its glucoside are specifically concentrated in the fruits, although other flavonoids are present in the leaves. frontiersin.orge3s-conferences.orgscirp.org
The leaves of Entada africana are the specific plant part identified as containing aromadendrin and its glucoside derivative. dntb.gov.uanih.gov
In Cistus species, aromadendrin derivatives have been located in both the fruit and the leaves. frontiersin.orgdiva-portal.org
The flowers are a primary site of accumulation for aromadendrin and its glucosides in the Camellia genus. researchgate.netmdpi.com
Within the Euphorbia genus, aromadendrin has been found in the aerial parts, which include the stems and leaves, as well as specifically in the fruits of certain species. mdpi.comacs.org
In Populus and Eucalyptus , the bark and resinous exudates from the stem are the primary sources of aromadendrin and 7-O-methyl aromadendrin. biocrick.commdpi.com
Table 2: Occurrence of Aromadendrin and its Derivatives in Various Genera and Propolis
| Genus/Source | Compound | Plant Part / Source Type | Citation |
| Populus | Aromadendrin, 7-O-methyl aromadendrin | Stem bark | dntb.gov.uabiocrick.com |
| Eucalyptus | Aromadendrin, 7-O-methyl aromadendrin | Stem resin, Bark | mdpi.comresearchgate.net |
| Cornus | Aromadendrin, Aromadendrin 7-O-glucoside | Fruits | mdpi.comtandfonline.comfrontiersin.org |
| Entada | Aromadendrin, Aromadendrin 7-O-glucoside | Leaves | dntb.gov.uacabidigitallibrary.orgnih.gov |
| Cistus | Aromadendrin, Aromadendrin 7-O-hexoside | Fruit, Leaves | frontiersin.orgnih.govdiva-portal.org |
| Camellia | Aromadendrin, Aromadendrin 7-O-glucoside | Flowers | researchgate.netnih.govmdpi.com |
| Euphorbia | Aromadendrin | Aerial parts, Fruits | mdpi.commdpi.comacs.org |
| Propolis | Aromadendrin, Aromadendrin-4'-O-methyl-ether | Bee resin | mdpi.comnih.govmdpi.com |
Compound Glossary
Biosynthetic Pathways and Regulation of Aromadendrin 7 O Rhamnoside
General Flavonoid Biosynthesis Pathway
Flavonoids, a diverse class of plant secondary metabolites, originate from the phenylpropanoid pathway. nih.gov This foundational pathway provides the essential precursors for the synthesis of the characteristic C6-C3-C6 flavonoid backbone. nih.gov
The journey to aromadendrin (B1667607) 7-O-rhamnoside begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.gov The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA in three key steps. nih.govfrontiersin.org First, phenylalanine ammonia (B1221849) lyase (PAL) deaminates phenylalanine to produce trans-cinnamic acid. nih.gov This is followed by the hydroxylation of trans-cinnamic acid by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to generate p-coumaric acid. nih.govmdpi.com In the final step of this general pathway, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) unit, forming p-coumaroyl-CoA. nih.govmdpi.com This molecule serves as a critical entry point into the specific flavonoid biosynthetic pathway. frontiersin.orgfrontiersin.org
The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), a key enzyme that marks the branch point from the general phenylpropanoid pathway. mdpi.commdpi.com CHS performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate that then cyclizes to produce naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). mdpi.comoup.comresearchgate.netresearchgate.net
Following its synthesis, naringenin chalcone is stereospecifically isomerized by the enzyme chalcone isomerase (CHI). oup.comnih.gov CHI catalyzes an intramolecular cyclization reaction that closes the C ring, converting the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin. mdpi.comnih.govgoogle.com Naringenin is a central precursor from which the biosynthetic pathways diverge to create a vast array of different flavonoid classes. nih.govnih.gov
Phenylpropanoid Pathway Precursors.
Specific Dihydroflavonol Biosynthesis and Glycosylation
From the central flavanone (B1672756) intermediate, naringenin, the pathway proceeds towards the synthesis of dihydroflavonols, which are the direct precursors to compounds like aromadendrin. This is followed by a crucial glycosylation step.
Naringenin serves as the direct substrate for the synthesis of the dihydroflavonol, aromadendrin, which is also known as dihydrokaempferol (B1209521) (DHK). nih.govmdpi.com This conversion is a hydroxylation reaction that introduces a hydroxyl group at the C-3 position of the flavanone's C-ring. nih.gov This reaction represents a key branch point, as dihydroflavonols are precursors for flavonols, anthocyanins, and proanthocyanidins. nih.govpakbs.org
The hydroxylation of naringenin to aromadendrin is catalyzed by the enzyme flavanone-3-hydroxylase (F3H). mdpi.commdpi.comnih.gov F3H is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that specifically facilitates the 3β-hydroxylation of (2S)-flavanones. mdpi.comfrontiersin.org This enzymatic step is critical in regulating the metabolic flux towards different downstream flavonoid classes. pakbs.orgmdpi.com The expression and activity of F3H are often correlated with the accumulation of its products, and it is considered a key regulatory point in the flavonoid biosynthetic pathway. frontiersin.orgresearchgate.netresearchgate.net Studies have demonstrated that F3H can efficiently convert naringenin into dihydrokaempferol (aromadendrin). pakbs.orgmdpi.com
The final step in the formation of aromadendrin 7-O-rhamnoside is the attachment of a rhamnose sugar moiety to the hydroxyl group at the 7-position of the aromadendrin aglycone. This glycosylation reaction is catalyzed by a specific type of enzyme known as a rhamnosyltransferase, which belongs to the broader family of UDP-glycosyltransferases (UGTs). oup.comnih.gov These enzymes utilize an activated sugar donor, typically UDP-rhamnose, to transfer the rhamnosyl group to the acceptor molecule. nih.gov
Research in various plant species has identified specific UGTs responsible for the rhamnosylation of flavonoids at the 7-O position. frontiersin.orgfrontiersin.org For instance, in Arabidopsis thaliana, the enzyme UGT89C1 has been characterized as a flavonol 7-O-rhamnosyltransferase, responsible for adding rhamnose to the 7-hydroxyl group of flavonol glucosides. nih.govnih.gov This demonstrates the existence of highly specific enzymes that control the final structure and properties of flavonoid glycosides. The activity of such a rhamnosyltransferase on the aromadendrin substrate results in the synthesis of this compound.
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme Name | Abbreviation | Function in the Pathway |
| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov |
| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.govmdpi.com |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. nih.govmdpi.com |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. mdpi.comoup.com |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone naringenin. oup.comnih.gov |
| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin at the C-3 position to form the dihydroflavonol aromadendrin (dihydrokaempferol). mdpi.commdpi.com |
| Rhamnosyltransferase | RT | Transfers a rhamnose group from UDP-rhamnose to the 7-hydroxyl position of aromadendrin. oup.comnih.gov |
Methylation Events in Related Aromadendrin Derivatives (e.g., 7-O-Methyl Aromadendrin)
The structural diversity and functional variations of flavonoids are often a result of chemical modifications such as methylation. nih.govresearchgate.net One notable derivative of aromadendrin (also known as dihydrokaempferol or DHK) is 7-O-methyl aromadendrin (7-OMA). nih.govresearchgate.net This compound is the aglycone moiety of significant flavonoid-glycosides found in plants like Populus alba and Eucalyptus maculata. nih.govnih.gov The biosynthesis of 7-OMA provides a model for understanding methylation events in aromadendrin-related structures.
The formation of 7-OMA can be achieved through engineered biosynthetic pathways, for instance, in Escherichia coli. nih.govnih.gov The process can start from the precursor p-coumaric acid, which is first converted to naringenin (NRN). nih.govnih.gov The produced naringenin then undergoes hydroxylation at the C-3 position, catalyzed by flavanone-3-hydroxylase (F3H), to form aromadendrin (DHK). nih.govnih.gov Subsequently, the hydroxyl group at the 7-position of aromadendrin is methylated by a 7-O-methyltransferase (OMT) to yield 7-O-methyl aromadendrin. nih.govnih.gov An O-methyltransferase from Streptomyces avermitilis has been successfully used for this regiospecific 7-O-methylation. nih.govacs.org
Two primary pathways for the biosynthesis of 7-OMA from naringenin have been proposed and investigated nih.govresearchgate.net:
Pathway A : Hydroxylation of naringenin at the C-3 position to form aromadendrin (DHK), followed by O-methylation at the C-7 position to produce 7-OMA. nih.govresearchgate.net
Pathway B : O-methylation of naringenin at the C-7 position to form sakuranetin (B8019584) (SKN), followed by hydroxylation at the C-3 position to yield 7-OMA. nih.govresearchgate.net
Studies using engineered E. coli strains have demonstrated that both pathways are viable for producing 7-OMA. nih.gov When the intermediate dihydrokaempferol (DHK) was supplied to a strain expressing OMT, 7-OMA was formed. nih.gov Likewise, when sakuranetin (SKN) was provided to a strain expressing F3H, it was also converted to 7-OMA. nih.gov This indicates that the order of hydroxylation and methylation can be flexible depending on the enzymes present. nih.gov
Table 1: Key Enzymes in the Biosynthesis of 7-O-Methyl Aromadendrin
| Enzyme | Abbreviation | Source Organism (in studies) | Reaction Catalyzed | Reference |
| Flavanone-3-hydroxylase | F3H | Arabidopsis thaliana | Naringenin → Aromadendrin (DHK) | nih.govnih.gov |
| 7-O-methyltransferase | OMT | Streptomyces avermitilis | Aromadendrin (DHK) → 7-O-Methyl Aromadendrin (7-OMA) | nih.govnih.govacs.org |
| 4-coumarate–CoA ligase | 4CL | Petroselinum crispum | p-Coumaric acid → p-Coumaroyl-CoA | nih.govnih.gov |
| Chalcone synthase | CHS | Petunia hybrida | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone | nih.govnih.gov |
| Chalcone isomerase | CHI | Medicago sativa | Naringenin Chalcone → Naringenin | nih.govnih.gov |
Molecular Regulation of Biosynthetic Enzymes and Gene Expression
The biosynthesis of flavonoids, including aromadendrin and its derivatives, is tightly controlled at the molecular level through the regulation of enzyme activity and gene expression. frontiersin.org This regulation ensures that these compounds are produced in specific tissues, at particular developmental stages, and in response to environmental cues. mdpi.comwikipedia.org
Transcriptomic Analyses of Flavonoid Accumulation
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has become a vital tool for elucidating the molecular mechanisms behind flavonoid accumulation. acs.org By comparing the gene expression profiles of different plant tissues or plants under various conditions, researchers can identify key structural and regulatory genes involved in the flavonoid biosynthetic pathway. mdpi.comnih.govfrontiersin.org
Integrated metabolomic and transcriptomic studies have revealed strong correlations between the expression levels of specific biosynthetic genes and the accumulation of certain flavonoids. mdpi.comnih.govfrontiersin.org For example, in a study on citrus fruits, a decrease in total flavonoid content was linked to the down-regulation of the gene for chalcone synthase (CHS), a rate-limiting enzyme in the pathway. mdpi.com In sweetpotato, metabolomic and transcriptomic analyses showed that the upregulation of anthocyanidin synthase (ANS) enhanced the flavonoid pathway. acs.org
Similarly, a comprehensive analysis of two Actinidia arguta (kiwi berry) cultivars identified 39 flavonoids with different accumulation patterns, which correlated with the differential expression of numerous structural and regulatory genes. nih.govfrontiersin.org In Polygonatum cyrtonema, comparative transcriptome analysis showed that transcripts of flavonoid-biosynthesis-related differentially expressed genes were primarily enriched in the rhizomes, the plant part known for flavonoid accumulation. nih.gov These studies demonstrate that the expression changes in flavonoid pathway genes, even if subtle, can be widespread and collectively influence the final flavonoid profile. mdpi.com
Table 2: Summary of Findings from Transcriptomic Analyses of Flavonoid Accumulation
| Plant Species | Key Findings | Genes Implicated | Reference |
| "Bingtangcheng" citrus | Exogenous melatonin (B1676174) treatment altered flavonoid profiles, decreasing total flavonoids while increasing polymethoxylated flavones (PMFs). | Down-regulation of CHS was correlated with the decrease in total flavonoids. | mdpi.com |
| Sweetpotato (Ipomoea batatas) | Significant differences in flavonoid and anthocyanin content between a mutant and wild type were linked to differential gene expression. | Upregulation of ANS enhanced the flavonoid pathway. | acs.org |
| Actinidia arguta | Identified 39 differentially accumulated flavonoids between two cultivars, correlating with the expression of 21 specific genes. | CsUGT134, LAR2, C4H, CHI, DFR, etc. | nih.govfrontiersin.org |
| Polygonatum cyrtonema | Transcripts for flavonoid biosynthesis were significantly enriched in rhizomes compared to other tissues (fruits, leaves, roots, stems). | Differentially expressed transcription factor families (MYB, WRKY, AP2/ERF) were identified. | nih.gov |
Extraction, Isolation, and Purification Methodologies for Aromadendrin 7 O Rhamnoside
Conventional Extraction Techniques
Conventional extraction methods remain a fundamental first step in isolating aromadendrin (B1667607) 7-O-rhamnoside from plant matrices. These techniques are typically based on the principle of solvent-based extraction and often require preliminary processing of the plant material.
Solvent-Based Extractions (e.g., Hydroalcoholic Solvents)
The use of hydroalcoholic solvents is a common and effective strategy for the initial extraction of flavonoids, including aromadendrin 7-O-rhamnoside. nih.govfrontiersin.org Mixtures of alcohol (such as methanol (B129727) or ethanol) and water are frequently employed due to their ability to extract a wide range of compounds with varying polarities. nih.govfrontiersin.org
For instance, a hydroalcoholic solution of ethanol (B145695) and water (1:1 v/v) has been successfully used to extract phenolic compounds from the leaves of Entada africana. nih.govfrontiersin.org This approach is favored as it can mimic traditional preparations and efficiently solubilize glycosylated flavonoids like this compound. nih.gov The choice of solvent is crucial, as flavonoids like this compound, which are glycosides, exhibit better solubility in more polar solvents. nih.gov The extraction efficiency can be influenced by the specific alcohol and its proportion in the aqueous mixture. scielo.br
Pre-Extraction Processing and Defatting
Prior to solvent extraction, pre-treatment of the plant material is a critical step to enhance the yield and purity of the target compound. researchgate.net Plant materials are often dried to reduce moisture content, with methods like freeze-drying being preferred for preserving thermolabile compounds. mdpi.com After drying, the material is typically ground into a fine powder to increase the surface area for solvent penetration. nih.govmdpi.com
A crucial pre-extraction step for many plant tissues is defatting. nih.govfrontiersin.orgscielo.br This process involves washing the plant material with a non-polar solvent, such as n-hexane or petroleum ether, to remove lipids, waxes, and other lipophilic substances. nih.govfrontiersin.orgscielo.br For example, in the extraction from Tagetes patula flowers, the plant material was defatted with n-hexane for six days. scielo.brscielo.br Similarly, powdered leaves of Entada africana were defatted using a Soxhlet apparatus with petroleum ether before proceeding with the main extraction. nih.govfrontiersin.org This defatting step is essential as it prevents the co-extraction of undesirable compounds that can interfere with subsequent purification steps. nih.gov
Advanced Extraction Technologies (e.g., Supercritical CO2-Extraction)
In addition to conventional methods, advanced extraction technologies offer more efficient and environmentally friendly alternatives. Supercritical CO2 (SC-CO2) extraction is one such technique that has been applied to the extraction of various phytochemicals. mdpi.comresearchgate.netnih.gov
SC-CO2 extraction utilizes carbon dioxide at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid materials like a gas and dissolve compounds like a liquid. The solvent power of supercritical CO2 can be fine-tuned by altering the pressure and temperature. mdpi.comresearchgate.netnih.gov
For the extraction of polar compounds like flavonoids, a co-solvent, typically ethanol, is added to the supercritical CO2. mdpi.comresearchgate.netnih.gov In a study on Zostera marina L., SC-CO2 extraction was performed with 1% ethanol as a co-solvent, with optimal conditions found at a pressure of 250 bar and a temperature of 60°C. mdpi.comresearchgate.net This method successfully identified the presence of this compound among other polyphenols. mdpi.comresearchgate.net Similarly, SC-CO2 extraction of various Rosa species used 2% ethanol as a co-solvent, with pressures ranging from 100 to 400 bar and temperatures from 31 to 70°C. nih.gov
Table 1: Supercritical CO2 Extraction Parameters for Flavonoids
| Plant Source | Co-solvent | Pressure (bar) | Temperature (°C) | Identified Compounds Include |
| Zostera marina L. mdpi.comresearchgate.net | 1% Ethanol | 250 | 60 | This compound |
| Rosa species nih.gov | 2% Ethanol | 100-400 | 31-70 | Aromadendrin O-hexoside |
Chromatographic Separation and Purification Strategies
Following the initial extraction, a series of chromatographic techniques are essential to isolate and purify this compound from the complex crude extract.
Column Chromatography (e.g., Sephadex LH-20)
Column chromatography is a widely used method for the fractionation of plant extracts. nih.gov Sephadex LH-20, a lipophilic cross-linked dextran (B179266) gel, is particularly effective for the separation of phenolic compounds, including flavonoids. nih.govunimi.itresearchgate.net This material allows for size-exclusion and partition chromatography, separating molecules based on their size and polarity. researchgate.net
In the purification of compounds from Entada africana, a hydroalcoholic extract was loaded onto a Sephadex LH-20 column. nih.gov A step-gradient elution was performed using solvents of increasing polarity, starting with ethanol, followed by methanol/water (1:1 v/v), methanol, and finally acetone/water (7:3 v/v). nih.gov This process yielded multiple fractions, which were then further analyzed. nih.gov Similarly, the butanolic extract of Cornus mas L. fruits was fractionated on a Sephadex LH-20 column using methanol as the eluent to separate flavonoid glycosides. core.ac.uk The use of methanol and methanol-water mixtures as eluents for Sephadex LH-20 chromatography is a common practice for isolating flavonoids. unimi.itresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC)
For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.gov This technique utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a stationary phase, allowing for high-resolution separations.
Following initial fractionation by column chromatography, fractions containing the target compound are subjected to preparative HPLC. For instance, fractions from the Sephadex LH-20 column chromatography of Cornus mas L. extract were further purified by reversed-phase (RP) HPLC on a C18 column. core.ac.uk The mobile phase typically consists of a gradient of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. core.ac.ukcore.ac.uknih.gov By carefully controlling the gradient and flow rate, individual compounds can be isolated with high purity. nih.govcore.ac.uk
Thin Layer Chromatography (TLC) for Screening and Monitoring
Thin Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique extensively utilized in the analysis of plant extracts. It plays a crucial role in the initial screening for the presence of target compounds, such as this compound, and for monitoring the efficiency of various purification steps.
Principle of Separation
The separation of flavonoid glycosides like this compound by TLC is predominantly based on the principle of adsorption chromatography. irb.hr In this method, a solid stationary phase, typically silica (B1680970) gel, is coated onto a flat support, such as a glass plate or aluminum sheet. nih.gov The sample extract is applied as a small spot near the base of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase.
As the mobile phase ascends the plate via capillary action, it flows over the sample spot. The individual components of the sample, including this compound, will travel up the plate at different rates. This differential migration is determined by the balance between their affinity for the polar stationary phase and their solubility in the mobile phase. irb.hr Compounds with a higher affinity for the stationary phase and lower solubility in the mobile phase will move a shorter distance, while compounds with lower affinity for the stationary phase and higher solubility will travel further up the plate. This results in the separation of the mixture into a series of discrete spots.
Methodology
Stationary Phase: For the analysis of polar flavonoid glycosides, silica gel plates (often designated as silica gel 60 F254) are the most commonly used stationary phase. nih.govakjournals.com The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-absorbing compounds under a UV lamp at 254 nm.
Sample Preparation and Application: A crude or partially purified extract containing this compound is dissolved in a suitable solvent, such as methanol. nih.gov This solution is then carefully applied to the TLC plate as a small, concentrated spot using a capillary tube, a set distance from the bottom edge. nih.gov
Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. irb.hr Since flavonoid glycosides are polar molecules, solvent systems of medium to high polarity are typically required. These are often multi-component mixtures, allowing for fine-tuning of the solvent strength to optimize the separation. Various solvent systems have been successfully used for the separation of flavonoid glycosides. nih.govakjournals.comauctoresonline.org
Development and Visualization: After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots can be visualized in several ways. Compounds that absorb UV light, like flavonoids, will appear as dark spots on the fluorescent background when viewed under a UV lamp (254 nm or 365 nm). Additionally, chromogenic spray reagents can be used to produce colored spots, which can be specific for certain classes of compounds. For flavonoids, a common visualization reagent is the Natural Products/Polyethylene Glycol (NP/PEG) reagent, which produces characteristic fluorescence colors for different flavonoid structures when viewed under UV light at 365 nm. nih.gov
Retention Factor (Rf): The position of a compound on the developed chromatogram is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase). nih.gov By comparing the Rf value and color reaction of a spot in the sample extract to that of a known standard of this compound run on the same plate, a preliminary identification can be made. nih.gov TLC is used to screen different plant extracts for the presence of the target compound and to monitor the progress of column chromatography, where fractions are collected and analyzed to see which ones contain the desired compound. frontiersin.org
Data Table: TLC Systems for Flavonoid Glycoside Analysis
The following table summarizes various mobile phase systems reported for the successful separation of flavonoid glycosides, which are applicable for screening and monitoring this compound.
| Stationary Phase | Mobile Phase Composition (v/v/v/v) | Compound Class | Source |
| Silica Gel GF254 | Ethyl acetate: Acetic acid: Formic acid: Water (100:11:11:27) | Flavonoid Glycosides | nih.gov |
| Silica Gel 60G F254 | Ethyl acetate: Methyl ethyl ketone: Formic acid: Water (5:3:1:1) | Flavonoid Glycosides | akjournals.com |
| Silica Gel 60G F254 | Ethyl acetate: Formic acid: Water (9:1:1) | Flavonoid Glycosides | akjournals.com |
| Silica Gel | Toluene: Methanol: Glacial acetic acid: Water (7:4:3:1) | Glycosides | researchgate.net |
Advanced Analytical Techniques for Characterization and Quantification of Aromadendrin 7 O Rhamnoside
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the complex structure of natural products like Aromadendrin (B1667607) 7-O-rhamnoside.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Aromadendrin 7-O-rhamnoside. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecule.
¹H-NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
¹³C-NMR (Carbon-13 NMR): This method reveals the number and types of carbon atoms present.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the sequence of protons in the aromadendrin and rhamnose moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
Structural elucidation of similar flavonoid glycosides has been successfully achieved using these 1D and 2D NMR techniques. researchgate.netresearchgate.net
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Aromadendrin Moiety
| Position | ¹³C-NMR (δ, ppm) | ¹H-NMR (δ, ppm, J in Hz) |
| 2 | 84.0 | 4.99 (d, J=11.7) |
| 3 | 72.6 | 4.56 (d, J=11.7) |
| 4 | 197.5 | - |
| 5 | 164.3 | - |
| 6 | 96.3 | 5.89 (d, J=2.1) |
| 7 | 167.7 | - |
| 8 | 95.3 | 5.94 (d, J=2.1) |
| 9 | 163.5 | - |
| 10 | 100.8 | - |
| 1' | 128.3 | - |
| 2', 6' | 129.4 | 7.37 (d, J=8.4) |
| 3', 5' | 115.1 | 6.85 (d, J=8.4) |
Data is based on the aglycone aromadendrin and may vary slightly for the glycoside. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid skeleton. The UV spectrum of this compound in methanol (B129727) typically shows absorption maxima that are indicative of a dihydroflavonol structure. nih.govajol.info The presence of hydroxyl groups on the A and B rings influences the position of these absorption bands.
Table 2: Typical UV-Vis Absorption Maxima for Dihydroflavonols
| Solvent | Band I (nm) | Band II (nm) |
| Methanol | ~330 (sh) | ~290 |
sh = shoulder ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques, including 1H-NMR, 13C-NMR, COSY, HMQC, HMBC).
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions. In negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻. core.ac.uk High-resolution ESI-MS (HRESI-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. researchgate.netresearchgate.net The exact mass of this compound (C₂₁H₂₂O₁₀) is 434.1213. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the molecular ion and analyze the resulting product ions. This provides valuable information about the structure of the molecule, including the nature of the sugar moiety and its linkage to the aglycone. The fragmentation of the [M-H]⁻ ion of this compound would be expected to yield a prominent fragment corresponding to the loss of the rhamnosyl group (146 Da), resulting in the aromadendrin aglycone at m/z 287. researchgate.net Further fragmentation of the aglycone can provide information about the A and B rings. researchgate.net
While less common for the analysis of intact glycosides due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound after derivatization. nih.gov This process involves chemically modifying the molecule to increase its volatility. For instance, the sugar moiety can be cleaved and analyzed separately, or the entire molecule can be silylated. GC-MS provides excellent chromatographic separation and detailed mass spectra for structural confirmation of the derivatized products. afjbs.com
Tandem Mass Spectrometry (MS/MSn) for Fragmentation Analysis.
Chromatographic Quantification and Profiling
The accurate quantification and comprehensive profiling of this compound in complex matrices, such as plant extracts, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful tools for the selective and sensitive analysis of this flavonoid glycoside.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., PDA)
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a robust and widely used method for the quantification and profiling of phenolic compounds, including this compound. This technique allows for the separation of compounds in a mixture, and the PDA detector provides spectral information, aiding in peak identification and purity assessment.
In the analysis of flavonoids from the ripe fruits of Cornus mas L., an HPLC-PDA-MS/MSn method was employed to identify and quantify various glycosylated derivatives of quercetin (B1663063), kaempferol, and aromadendrin. researchgate.netcore.ac.uk For quantification, external standards are typically used to create calibration curves. For instance, in the analysis of dihydroflavonols, a category to which aromadendrin belongs, a calibration curve for aromadendrin 7-O-glucoside was prepared with concentrations ranging from 0.001 to 0.05 mg/ml, demonstrating excellent linearity with a correlation coefficient (R²) of 1.000. core.ac.uk The detection wavelength for dihydroflavonols like aromadendrin derivatives is often set at 285 nm. core.ac.uk
The table below summarizes typical HPLC parameters used for the analysis of aromadendrin derivatives.
| Parameter | Description | Source |
| Instrumentation | Agilent 1200 HPLC with DAD and MS detector | notulaebotanicae.ro |
| Column | C18 stationary phase | notulaebotanicae.ro |
| Mobile Phase A | Water: 0.1% acetic acid in acetonitrile (B52724) (99:1) | notulaebotanicae.ro |
| Mobile Phase B | 0.1% acetic acid in acetonitrile | notulaebotanicae.ro |
| Flow Rate | 0.5 ml/min | notulaebotanicae.ro |
| Detection | DAD at 285 nm for dihydroflavonols | core.ac.uk |
| Quantification | External standard calibration curve | core.ac.uk |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Metabolomics
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has emerged as a key technology in metabolomics, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This makes it exceptionally well-suited for the comprehensive profiling of secondary metabolites, including the identification and relative quantification of this compound in complex biological samples.
Metabolomic studies on various plants have successfully identified this compound as a constituent. For example, a widely targeted metabolomics approach using UPLC-MS/MS identified 364 flavonoid metabolites, including flavanonols like aromadendrin derivatives, in different parts of Hemerocallis citrina. nih.gov In another study on quinoa grains of different colors, UPLC-MS was used to analyze the accumulation patterns of flavonoids and phenolic acids, where aromadendrin was found to be glycosylated at the 7-O position. nih.gov
The power of UPLC-MS also lies in its ability to differentiate closely related plant populations based on their chemical profiles. In a chemosystematics study of Kenyan Dodonaea viscosa, UPLC-MS-based metabolomics revealed that aromadendrin was a common compound among the different populations. uonbi.ac.ke Similarly, metabolite profiling of tea flowers using UPLC-MS/MS identified a vast number of metabolites, with the data being used to understand the differences in secondary metabolite accumulation. mdpi.com
The general workflow for UPLC-MS metabolomics involves the separation of metabolites on a UPLC system followed by detection and fragmentation using a mass spectrometer. The data is then processed using specialized software to identify and quantify the compounds based on their retention times and mass-to-charge ratios (m/z).
The table below outlines typical parameters for a UPLC-MS system used in metabolomic profiling that can detect this compound.
| Parameter | Description | Source |
| Instrumentation | UPLC system coupled with a tandem mass spectrometer (MS/MS) | nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for flavonoids | nih.gov |
| Data Acquisition | Full scan and product ion scan (MS/MS) for identification | nih.gov |
| Data Analysis | Multivariate statistical analysis (e.g., PCA, OPLS-DA) | nih.gov |
Biological Activities and Mechanistic Studies of Aromadendrin 7 O Rhamnoside
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate various signaling pathways and the production of inflammatory mediators. The following sections explore the specific mechanisms of Aromadendrin (B1667607) 7-O-rhamnoside.
Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-6, Interleukin-8)
Scientific investigations into the direct effects of Aromadendrin 7-O-rhamnoside on the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are limited. However, studies on structurally related compounds provide some insights. For instance, its aglycone, aromadendrin, and a similar glycoside, dihydrokaempferol-7-O-glucopyranoside, have been shown to exert a moderate inhibitory effect on the release of IL-6 in TNF-α stimulated human keratinocytes. frontiersin.orgnih.govd-nb.inforesearchgate.net This suggests that the core flavonoid structure plays a role in modulating cytokine production.
It is important to note that the presence and type of sugar moiety can influence the biological activity of the flavonoid. For example, a study on myricetin-3-O-rhamnoside and its aglycone demonstrated that the sugar group can affect the molecule's lipophilicity and its ability to penetrate cell membranes, thereby altering its effectiveness. frontiersin.orgresearchgate.net Specific research on this compound is necessary to determine its precise impact on IL-6 and IL-8 production.
Inhibition of Inflammatory Pathways
The anti-inflammatory properties of flavonoids often involve the inhibition of key inflammatory pathways. Research on aromadendrin, the aglycone of this compound, has demonstrated its ability to inhibit cyclooxygenase-1 (COX-1) with a considerable IC50 value of 257.7 μM. nih.gov However, its effect on COX-2, a key enzyme in the inflammatory response, was found to be minimal. nih.gov
Furthermore, studies on the effect of aromadendrin and its glycosides on nitric oxide (NO) production, another critical inflammatory mediator, have shown that while the aglycone exhibits weak inhibitory activity at higher concentrations, two of its other glycosides were found to be inactive. koreascience.kr This highlights the significant role the glycosidic moiety plays in the activity of the compound. The specific inhibitory effects of this compound on these and other inflammatory pathways, such as NF-κB and MAPK signaling, remain to be elucidated through dedicated research.
Comparative Analysis with Aromadendrin Aglycone
The comparison between a flavonoid glycoside and its aglycone is crucial for understanding the role of the sugar moiety in its biological activity. In the context of anti-inflammatory action, glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
One study demonstrated that while aromadendrin aglycone showed weak inhibition of lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells, two of its glycosides were inactive. koreascience.kr This suggests that for this particular activity, the presence of a sugar molecule can be detrimental. The reduced activity of flavonoid glycosides is sometimes attributed to decreased lipophilicity, which may hinder their passage through cell membranes to reach intracellular targets. frontiersin.orgresearchgate.net
Molecular Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids is a cornerstone of their health-promoting effects, primarily through their ability to scavenge free radicals and protect cells from oxidative damage.
Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)
The capacity of a compound to scavenge free radicals is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
Studies on the aglycone, aromadendrin, have reported its antioxidant activity. In one study, aromadendrin exhibited an antioxidant capacity of 22.6 ± 1.1 mg vitamin C equivalents/100 mg in the DPPH assay and 155.6 ± 2.5 mg vitamin C equivalents/100 mg in the ABTS assay. nih.govjmb.or.krresearchgate.net However, another study reported that aromadendrin showed negligible in vitro antioxidant potential in a DPPH radical scavenging activity assay. koreascience.kr This discrepancy may be due to different experimental conditions.
Currently, there is a lack of specific data on the DPPH and ABTS radical scavenging activities of this compound. Such studies are essential to quantify its intrinsic antioxidant potential and compare it with its aglycone and other related flavonoids.
Table 1: Antioxidant Activity of Aromadendrin (Aglycone)
| Assay | Antioxidant Capacity | Reference |
|---|---|---|
| DPPH | 22.6 ± 1.1 mg VCE/100 mg | nih.govjmb.or.krresearchgate.net |
| ABTS | 155.6 ± 2.5 mg VCE/100 mg | nih.govjmb.or.krresearchgate.net |
| DPPH | Negligible activity | koreascience.kr |
VCE: Vitamin C Equivalents
Protection against Oxidative Stress Pathways
Beyond direct radical scavenging, antioxidants can protect cells by modulating signaling pathways involved in the response to oxidative stress. Aromadendrin has been generally noted for its antioxidant properties and its ability to protect cells from oxidative stress. researchgate.net These protective effects are often mediated through the upregulation of endogenous antioxidant enzymes and the modulation of stress-responsive pathways like the Keap1-Nrf2 system.
However, specific studies detailing the protective mechanisms of this compound against oxidative stress pathways are currently unavailable. Research is needed to investigate whether this particular glycoside can influence the expression and activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) and modulate key signaling pathways to confer cellular protection against oxidative damage.
Enzyme Modulation and Cellular Signaling Interactions
Detailed studies specifically elucidating the enzyme modulation and cellular signaling interactions of this compound are limited in currently available scientific literature. However, research on its aglycone, aromadendrin (also known as dihydrokaempferol), and other related flavonoids provides a basis for understanding its potential mechanisms of action.
Aromadendrin has been shown to possess a range of biological properties, including anti-inflammatory, antioxidant, and anti-diabetic effects. nih.gov These activities are often attributed to its ability to modulate various enzyme and signaling pathways. For instance, aromadendrin has been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov It has also been observed to down-regulate the NFAT and MAPKs signaling pathways, which are involved in cardiac hypertrophy. nih.gov
Furthermore, studies on the aglycone have demonstrated its influence on apoptosis-related proteins. Aromadendrin can promote the expression of pro-apoptotic proteins like Bax and Bad while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. chemsrc.comresearchgate.net This suggests a potential role in the regulation of programmed cell death. The compound has also been investigated for its ability to inhibit the overactivation of PARP-1, a DNA repair enzyme, thereby influencing cellular energy metabolism and downstream signaling pathways. nih.gov
The plant from which this compound is often isolated, Cudrania cochinchinensis, has been studied for its various biological effects, including anti-inflammatory and hepatoprotective actions. scirp.orgarabjchem.org Extracts from this plant have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis. scirp.org While these studies highlight the potential of the plant's constituents, the specific contribution of this compound to these effects requires further investigation.
Given that this compound is a glycoside of aromadendrin, its interaction with enzymes and cellular signaling pathways is likely influenced by the presence of the rhamnose sugar moiety. The glycosylation can affect the compound's solubility, stability, and ability to bind to target proteins, which in turn would modulate its biological activity.
Structure-Activity Relationship (SAR) Investigations
The biological activity of flavonoids is intricately linked to their chemical structure. The arrangement and type of functional groups on the flavonoid skeleton, including glycosylation and methylation patterns, play a crucial role in determining their efficacy.
Influence of Glycosylation on Biological Activity
Glycosylation, the attachment of a sugar moiety to a flavonoid, significantly impacts its biological properties. The presence of a sugar can alter a flavonoid's solubility, stability, and bioavailability. ijper.org In the case of this compound, the rhamnose group is attached at the 7-position of the aromadendrin skeleton.
Generally, glycosylation can have varied effects on biological activity. For some activities, such as tyrosinase inhibition and anti-HIV activity, glycosylation at the O-7 position can be beneficial. ijper.org However, for other activities like antioxidant and anti-diabetic effects, C-glycosides are often found to be more potent. researchgate.net The addition of a sugar molecule can increase steric hindrance, which may reduce the inhibitory effect against certain enzymes like xanthine (B1682287) oxidase. mdpi.com Conversely, glycosylation can also enhance the stability and plasma residence time of a flavonoid compared to its aglycone form. ijper.org The specific impact of the 7-O-rhamnoside group on the biological activities of aromadendrin requires direct comparative studies.
Impact of Methylation Patterns on Dihydroflavonoid Efficacy
Methylation, the addition of a methyl group, is another structural modification that can significantly influence the biological activity of flavonoids. Methylation can affect a flavonoid's interaction with enzymes and its ability to participate in cellular signaling. For instance, dietary flavones have been shown to act as dual inhibitors of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), suggesting a role in epigenetic regulation. nih.gov
In the context of dihydroflavonoids, methylation can alter their binding affinity to target proteins. For example, 7-O-methyl aromadendrin has been studied for its potential therapeutic applications and its interaction with various biological pathways. researchgate.netbiosynth.com The presence of a methoxy (B1213986) group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. researchgate.net Research on the inhibition of xanthine oxidase has shown that methoxy substitution can improve the interaction with hydrophobic residues in the enzyme's active site, thereby increasing inhibitory ability. mdpi.com However, the specific effects of methylation on the efficacy of aromadendrin and its glycosides would depend on the position and number of methyl groups.
Significance of the Parent Flavanone (B1672756) Skeletal Structure
The fundamental flavanone skeleton of aromadendrin is a key determinant of its biological activity. The saturation of the C2-C3 bond in the C-ring distinguishes dihydroflavonoids from their flavone (B191248) and flavonol counterparts and influences their three-dimensional structure and reactivity. This structural feature can affect how the molecule interacts with biological targets.
Future Directions and Research Gaps in Aromadendrin 7 O Rhamnoside Research
Elucidation of Novel Biological Activities and Associated Molecular Mechanisms
A primary research gap is the limited understanding of the biological activities of Aromadendrin (B1667607) 7-O-rhamnoside. Most existing pharmacological data pertains to its aglycone, aromadendrin, which has demonstrated a range of effects, including anti-inflammatory and antioxidant properties. nih.govresearchgate.netresearchgate.net However, the addition of a rhamnose sugar moiety can significantly alter a molecule's bioavailability, solubility, and interaction with biological targets.
One study directly compared the anti-inflammatory effects of aromadendrin and its glycosides on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells. koreascience.krnih.gov The findings indicated that while aromadendrin itself exhibited weak inhibitory activity, its glycoside derivatives were essentially inactive in this specific assay. koreascience.krnih.gov Similarly, aromadendrin showed negligible antioxidant potential in a DPPH radical scavenging assay. koreascience.kr This suggests that the rhamnoside derivative may not be a potent anti-inflammatory or antioxidant agent, or its mechanism of action is different and not captured by these specific tests.
Future research must move beyond these initial findings and conduct broad-spectrum screening of Aromadendrin 7-O-rhamnoside against a diverse array of biological targets. This could include panels for anticancer, antiviral, neuroprotective, or immunomodulatory activities. Once a significant biological effect is identified, subsequent studies must focus on elucidating the specific molecular mechanisms involved. This includes identifying protein targets, mapping pathway interactions (e.g., NF-κB, MAPK signaling), and validating these mechanisms in relevant cellular and preclinical models.
Table 1: Comparison of Reported In Vitro Activities of Aromadendrin and its Glycosides
| Compound | Biological Activity Assay | Model System | Finding | Reference |
|---|---|---|---|---|
| Aromadendrin (Aglycone) | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | Weak inhibitory activity at high concentrations. | koreascience.kr |
| Aromadendrin (Aglycone) | Inhibition of Interleukin-6 (IL-6) | TNFα-stimulated HaCaT cells | Exhibited inhibitory effects. | researchgate.net |
| Aromadendrin (Aglycone) | DPPH Radical Scavenging | Chemical assay | Negligible antioxidant activity. | koreascience.kr |
| Aromadendrin Glycosides | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | Inactive. | koreascience.krnih.gov |
Advanced Biotechnological Approaches for Sustainable Production
Currently, this compound is sourced through extraction from plants, such as Cudrania cochinchinensis. medchemexpress.commedchemexpress.comchemfaces.com This method can be inefficient and unsustainable. Metabolic engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae presents a promising alternative for the scalable and sustainable production of this compound. frontiersin.org
The heterologous biosynthesis of this compound can be achieved through a multi-step enzymatic pathway. frontiersin.orgnih.gov The process begins with the synthesis of the flavanone (B1672756) naringenin (B18129), which is then converted to aromadendrin by the enzyme flavanone 3-hydroxylase (F3H). nih.gov For the final glycosylation step, two components are necessary: the activated sugar donor, dTDP-L-rhamnose, and a specific glycosyltransferase (GT) enzyme capable of attaching the rhamnose to the 7-hydroxyl group of the aromadendrin core.
Future research should focus on the following biotechnological strategies:
Pathway Optimization: Enhancing the metabolic flux towards aromadendrin by overexpressing key enzymes and optimizing the supply of precursors like malonyl-CoA. frontiersin.org
Enzyme Discovery (Bioprospecting): Identifying and characterizing novel glycosyltransferases from various organisms that exhibit high specificity and efficiency for the 7-O-rhamnosylation of aromadendrin.
Host Engineering: Developing robust microbial chassis strains by knocking out competing metabolic pathways and enhancing the intracellular availability of the dTDP-L-rhamnose sugar donor by overexpressing synthesis genes like rmlABCD. researchgate.netnih.gov
Process Optimization: Fine-tuning fermentation conditions, such as media composition and temperature, to maximize product yield and titer, drawing on successful high-level production of other flavonoid rhamnosides. nih.govd-nb.info
Table 2: Key Enzymes for Heterologous Biosynthesis of this compound
| Enzyme Class | Gene Examples | Role in Pathway | Reference |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | - | Converts L-phenylalanine to cinnamic acid. | nih.gov |
| Cinnamate 4-Hydroxylase (C4H) | - | Hydroxylates cinnamic acid to p-coumaric acid. | nih.gov |
| 4-Coumarate-CoA Ligase (4CL) | - | Activates p-coumaric acid to p-coumaroyl-CoA. | nih.gov |
| Chalcone (B49325) Synthase (CHS) | - | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. | nih.gov |
| Chalcone Isomerase (CHI) | - | Cyclizes naringenin chalcone to naringenin. | nih.gov |
| Flavanone 3-Hydroxylase (F3H) | - | Converts naringenin to aromadendrin (dihydrokaempferol). | frontiersin.orgnih.gov |
| dTDP-rhamnose Synthesis Enzymes | rmlABCD | Synthesize the activated sugar donor dTDP-L-rhamnose. | researchgate.netnih.gov |
| Flavonoid 7-O-Glycosyltransferase | - | Transfers rhamnose from dTDP-L-rhamnose to the 7-OH position of aromadendrin. | frontiersin.org |
Comprehensive Structure-Activity Relationship Studies with Diverse Analogs
A significant gap exists in understanding how the chemical structure of aromadendrin derivatives influences their biological function. As noted, glycosylation can attenuate certain activities, such as the anti-inflammatory effect observed in NO production assays. nih.gov This highlights the critical importance of the sugar moiety in modulating bioactivity.
Future research must undertake comprehensive structure-activity relationship (SAR) studies. This would involve the chemo-enzymatic synthesis of a library of diverse aromadendrin analogs to systematically probe the impact of different structural features. Key modifications to investigate include:
Glycosylation Position: Comparing the activity of 7-O-glycosides with analogs glycosylated at other positions (e.g., 3-O, 5-O, 4'-O).
Sugar Moiety: Replacing the rhamnose with other sugars (e.g., glucose, galactose, xylose) to determine the effect of the sugar type.
Aglycone Modifications: Introducing or removing hydroxyl or methoxy (B1213986) groups on the flavonoid backbone.
Acylation of the Sugar: Adding acyl groups (e.g., coumaroyl, feruloyl) to the rhamnose moiety, as this is a common natural modification that can impact activity.
By screening this library of analogs against various biological assays, researchers can build detailed SAR models. These models will be invaluable for guiding the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
Table 3: Known Analogs of Aromadendrin
| Compound Name | Modification from Aromadendrin | Natural Occurrence / Synthesis | Reference |
|---|---|---|---|
| This compound | Rhamnose at 7-OH position | Found in Cudrania cochinchinensis | medchemexpress.com |
| Aromadendrin-7-O-glucoside | Glucose at 7-OH position | Found in Panax notoginseng, Hemerocallis citrina | oup.comnih.gov |
| Aromadendrin-6-C-glucoside | C-linked glucose at 6-position | Found in Ulmus wallichiana | |
| 7-O-methyl aromadendrin | Methyl group at 7-OH position | Found in Eucalyptus maculata, Inula viscosa | medchemexpress.comresearchgate.net |
| Aromadendrin 4'-methyl ether 7-rhamnoside | Methyl group at 4'-OH, rhamnose at 7-OH | Identified in phytochemical studies | scielo.org.mx |
Role in Plant Physiology and Ecological Interactions
The function of this compound within the plants that produce it is largely unknown. Flavonoids are crucial secondary metabolites that mediate interactions between plants and their environment, playing roles in defense and signaling. nih.gov Research into closely related compounds provides a compelling roadmap for future investigations into the ecological significance of this compound.
A pivotal study on Panax notoginseng demonstrated that abiotic stress (in this case, suboptimal light intensity) triggered an increase in the root secretion of flavonoids, including the closely related Aromadendrin-7-O-glucoside. oup.comnih.gov This secretion was linked to a "cry for help" strategy, where the flavonoids helped shape the rhizosphere microbiome by enriching beneficial bacteria (e.g., Pseudomonas) that could suppress soilborne pathogens. oup.com In vitro tests confirmed that the aglycone, aromadendrin, significantly stimulated the growth of beneficial Pseudomonas aeruginosa. oup.comnih.gov Furthermore, accumulation of the aglycone aromadendrin has been noted in rose plants under salt stress. oup.com
These findings strongly suggest that this compound likely plays a role in plant defense and stress adaptation. Future research should aim to:
Quantify Expression: Measure the accumulation of this compound in different plant tissues and under various biotic (e.g., pathogen attack) and abiotic (e.g., drought, salinity, UV stress) conditions.
Investigate Rhizosphere Interactions: Study the effect of pure this compound on the growth and biofilm formation of pathogenic and beneficial soil microbes to confirm its role in shaping the microbiome.
Examine Allelopathic and Signaling Roles: Investigate its potential as an allelopathic agent influencing the growth of competing plants or as a signaling molecule in symbiotic relationships, such as with mycorrhizal fungi.
Table 4: Potential Physiological and Ecological Roles of this compound
| Potential Role | Supporting Evidence (from analogs/aglycone) | Research Direction | Reference |
|---|---|---|---|
| Response to Abiotic Stress | Aromadendrin accumulates in rose under salt stress; Aromadendrin-7-O-glucoside increases in P. notoginseng under light stress. | Quantify in plants under drought, salinity, and UV stress. | oup.comnih.govoup.com |
| Rhizosphere Microbiome Modulation | Aromadendrin stimulates growth of beneficial Pseudomonas; Aromadendrin-7-O-glucoside secretion correlates with enrichment of beneficial microbes. | Test effects on growth of soil pathogens and beneficials. | oup.comnih.gov |
| Plant Defense | Flavonoids generally function as phytoalexins and defense compounds against pathogens and herbivores. | Assess inhibitory effects on fungal and bacterial plant pathogens. | nih.gov |
Q & A
Q. Methodological Notes
- Structural Analysis : Always cross-validate NMR/MS data with computational tools (e.g., ACD/Labs or ChemDraw) .
- Bioactivity Assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and dose-response curves .
- Data Reproducibility : Report purity levels (HPLC ≥95%) and solvent effects (e.g., DMSO concentration in cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
